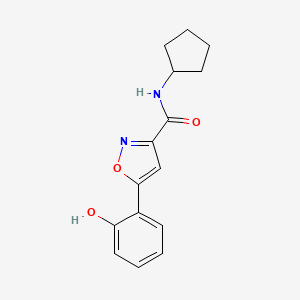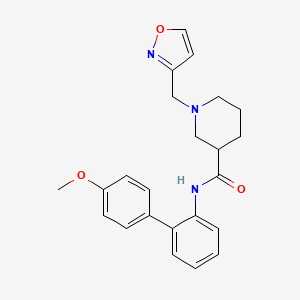
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter in the central nervous system. The inhibition of GABA transaminase leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in the regulation of neuronal excitability and is involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the reduction of seizure activity, the attenuation of anxiety and depression-like behaviors, and the prevention of drug-seeking behavior in addiction models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for a precise modulation of GABA levels in the brain, which is critical for understanding the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One of the areas of interest is the potential use of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other drugs for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide on GABA levels and neuronal function. Additionally, the development of more soluble analogs of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide could improve its utility in experimental settings.
Méthodes De Synthèse
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the isoxazole ring, followed by the introduction of the cyclopentyl and hydroxyphenyl groups. The final step involves the coupling of the isoxazole ring with the carboxamide group to form N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In addition, N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disability.
Propriétés
IUPAC Name |
N-cyclopentyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-3-7-11(13)14-9-12(17-20-14)15(19)16-10-5-1-2-6-10/h3-4,7-10,18H,1-2,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXLRAPPIHKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6011279.png)
![1-acetyl-N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B6011282.png)
![N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6011287.png)
![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6011299.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6011310.png)

![2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6011328.png)
![methyl 2-({[2-(1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6011329.png)
![1-[2-(3-fluorophenyl)ethyl]-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6011337.png)
![4-(dimethylamino)-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6011344.png)

![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6011360.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide](/img/structure/B6011367.png)